molecular formula C11H14N2O4S B1231098 S-(5-acetamido-2-hydroxyphenyl)cysteine

S-(5-acetamido-2-hydroxyphenyl)cysteine

Cat. No. B1231098
M. Wt: 270.31 g/mol
InChI Key: LLHICPSCVFRWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(5-acetamido-2-hydroxyphenyl)cysteine is a cysteine derivative in which the thiol hydrogen of cysteine is replaced by a 5-acetamido-2-hydroxyphenyl group. It has a role as a human xenobiotic metabolite. It is a cysteine derivative, an organic sulfide, a member of phenols and a member of acetamides. It derives from a paracetamol. It is a tautomer of a S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion.

Scientific Research Applications

Metabolism Studies

S-(5-acetamido-2-hydroxyphenyl)cysteine has been identified in studies exploring the metabolism of drugs like acetaminophen. Mrochek et al. (1974) used high-resolution liquid chromatography to analyze urinary samples from subjects who had ingested acetaminophen, identifying several metabolites including S-(5-acetamido-2-hydroxyphenyl)cysteine (Mrochek, Katz, Christie, & Dinsmore, 1974). This study provides valuable insights into the metabolic pathways of common analgesics and their interactions with the human body.

Antioxidant Potentials

Research has also explored the antioxidant properties of compounds structurally related to S-(5-acetamido-2-hydroxyphenyl)cysteine. Dinis, Maderia, & Almeida (1994) investigated the action of phenolic compounds such as acetaminophen, which shares structural similarities with S-(5-acetamido-2-hydroxyphenyl)cysteine, as inhibitors of lipid peroxidation and as radical scavengers (Dinis, Maderia, & Almeida, 1994).

Clinical Applications

In clinical settings, N-acetylcysteine, a compound related to S-(5-acetamido-2-hydroxyphenyl)cysteine, is widely used for various therapeutic purposes. Millea (2009) outlined its applications, including as an antidote for acetaminophen overdose and for the treatment of conditions like chronic obstructive pulmonary disease and polycystic ovary syndrome (Millea, 2009).

Diagnostic Applications

Na et al. (2016) developed a fluorescent probe for the rapid and selective detection of cysteine, a compound structurally similar to S-(5-acetamido-2-hydroxyphenyl)cysteine. This probe has potential applications in analytical chemistry and diagnostics (Na et al., 2016).

Protective Role in Drug-Induced Toxicity

Mast et al. (2017) conducted a study on dietary supplementation with cysteine in rats to prevent adverse outcomes from repeated doses of paracetamol. This research highlights the protective role of cysteine compounds in drug-induced toxicity (Mast, Pourpe, Voyard, Rémond, Migné, Centeno, Dardevet, Savary-Auzeloux, & Papet, 2017).

properties

IUPAC Name

3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHICPSCVFRWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(5-acetamido-2-hydroxyphenyl)cysteine

CAS RN

37398-30-4
Record name S-[5-(Acetylamino)-2-hydroxyphenyl]cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37398-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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